

Scale-up synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole

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Compound of Interest

Compound Name:	4-Bromo-1-(phenylsulfonyl)pyrazole
Cat. No.:	B179746

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An Application Note for the Scale-Up Synthesis of **4-Bromo-1-(phenylsulfonyl)pyrazole**

Abstract

This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of **4-Bromo-1-(phenylsulfonyl)pyrazole**, a critical building block in modern medicinal chemistry. The narrative emphasizes the underlying chemical principles, safety protocols, and process controls necessary for transitioning from laboratory to pilot-plant scale. We detail the regioselective bromination of 1H-pyrazole followed by N-sulfonylation, offering field-proven insights to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of 4-Bromo-1-(phenylsulfonyl)pyrazole

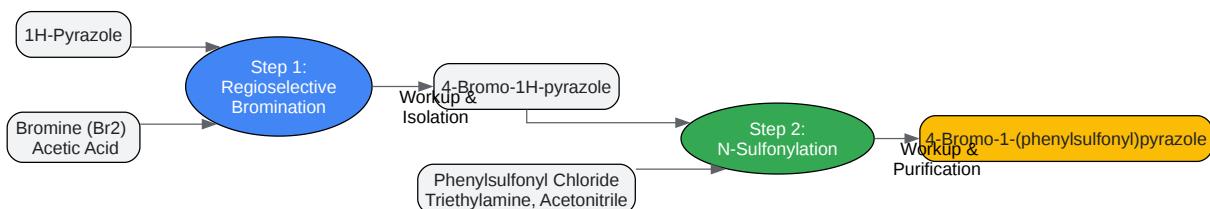
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.^{[1][2][3]} Specifically, functionalized pyrazoles like **4-Bromo-1-(phenylsulfonyl)pyrazole** (CAS No. 121358-73-4) serve as exceptionally versatile intermediates. The phenylsulfonyl group acts as a stable activating or protecting group, while the bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[4]

The ability to produce this intermediate on a large scale with high purity and batch-to-batch consistency is therefore a critical enabler for drug development pipelines. This application note presents a validated, two-step synthesis designed for scalability, focusing on process safety, efficiency, and product quality.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds in two distinct, high-yielding steps: (1) Electrophilic bromination of 1H-pyrazole to form 4-bromo-1H-pyrazole, and (2) Nucleophilic N-sulfonylation with phenylsulfonyl chloride.



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Caption: High-level overview of the two-step synthetic workflow.

Causality Behind Experimental Choices:

- Regioselectivity of Bromination: The pyrazole ring exhibits properties of both pyridine and pyrrole. The nitrogen atom at position 2 (pyridine-like) is electron-withdrawing and deactivates the adjacent C3 and C5 positions towards electrophilic attack. The nitrogen at position 1 (pyrrole-like) is electron-donating. This electronic interplay strongly directs electrophiles to the C4 position, which is the most electron-rich and sterically accessible carbon, ensuring high regioselectivity for bromination.[5][6] Performing this step first is

crucial, as direct bromination of 1-(phenylsulfonyl)pyrazole would be less selective and require harsher conditions.

- **N-Sulfonylation:** The phenylsulfonyl group is introduced by reacting 4-bromo-1H-pyrazole with phenylsulfonyl chloride. A non-nucleophilic base, such as triethylamine, is used to deprotonate the acidic N-H of the pyrazole, generating the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the final product.^[7] This method is highly efficient and avoids the use of stronger, more hazardous bases that could promote side reactions.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate engineering controls.

Part A: Synthesis of 4-Bromo-1H-pyrazole

Materials & Equipment

Reagent/Equipment	Grade	Supplier	CAS No.
1H-Pyrazole	98%	Sigma-Aldrich	288-13-1
Bromine (Br ₂)	99.5%	Sigma-Aldrich	7726-95-6
Glacial Acetic Acid	ACS Grade	Fisher Scientific	64-19-7
Sodium Thiosulfate	99%	VWR	7772-98-7
Sodium Bicarbonate	99.7%	VWR	144-55-8
Ethyl Acetate	ACS Grade	Fisher Scientific	141-78-6
2L Jacketed Glass Reactor	-	Chemglass	-
Mechanical Stirrer	-	IKA	-
Temperature Probe	-	-	-

| Addition Funnel | - | - | - |

Safety Precautions:

- Bromine is extremely toxic, corrosive, and volatile.[8] Always handle liquid bromine in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE) is mandatory: heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat are required.[10][11][12]
- Keep a quenching solution of sodium thiosulfate readily accessible to neutralize any spills.[9]
- The reaction is exothermic. Ensure the cooling system for the reactor is operational and capable of maintaining the target temperature.

Step-by-Step Procedure:

- Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, temperature probe, and a 250 mL pressure-equalizing addition funnel. Circulate coolant through the jacket to pre-chill the reactor to 0 °C.
- Charge Reagents: Charge the reactor with 1H-pyrazole (75.0 g, 1.10 mol) and glacial acetic acid (750 mL). Stir the mixture until all the pyrazole has dissolved.
- Bromine Addition: In the fume hood, carefully measure bromine (185 g, 1.16 mol, 1.05 eq) and transfer it to the addition funnel.
- Reaction: Begin adding the bromine dropwise to the stirred pyrazole solution over a period of 60-90 minutes. Crucial: Maintain the internal temperature of the reactor between 0-5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
- Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture until the characteristic red-brown color of bromine disappears, indicating complete quenching.

- Neutralization & Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate (3 x 500 mL).
- Washing & Drying: Combine the organic extracts and wash with brine (1 x 300 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a solid.
- Purification: Recrystallize the crude solid from a hot water/isopropanol mixture to afford 4-bromo-1H-pyrazole as a white crystalline solid.
- Yield & Characterization: Dry the product under vacuum. Expected yield: 135-150 g (83-92%).

Part B: Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole

Materials & Equipment

Reagent/Equipment	Grade	Supplier	CAS No.
4-Bromo-1H-pyrazole	(From Part A)	-	2075-45-8
Phenylsulfonyl Chloride	99%	Sigma-Aldrich	98-09-9
Triethylamine (TEA)	99.5%	Sigma-Aldrich	121-44-8
Acetonitrile (ACN)	Anhydrous	Fisher Scientific	75-05-8

| 2L Jacketed Glass Reactor| - | Chemglass | - |

Safety Precautions:

- Phenylsulfonyl chloride is corrosive and moisture-sensitive. Handle in a dry environment and prevent contact with skin and eyes.

- Triethylamine is a flammable and corrosive base with a strong odor. Handle exclusively in a fume hood.

Step-by-Step Procedure:

- **Reactor Setup:** Set up the 2L jacketed reactor as described in Part A. Ensure the system is dry by purging with nitrogen.
- **Charge Reagents:** Charge the reactor with 4-bromo-1H-pyrazole (130 g, 0.88 mol) and anhydrous acetonitrile (1.3 L). Stir to dissolve.
- **Base Addition:** Cool the solution to 0-5 °C using the reactor jacket. Add triethylamine (134 g, 1.32 mol, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
- **Sulfonyl Chloride Addition:** In a separate flask, dissolve phenylsulfonyl chloride (171 g, 0.97 mol, 1.1 eq) in anhydrous acetonitrile (200 mL). Transfer this solution to the addition funnel.
- **Reaction:** Add the phenylsulfonyl chloride solution dropwise to the reactor over 60 minutes, keeping the internal temperature at 0-5 °C. A white precipitate (triethylamine hydrochloride) will form.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
- **Workup:** Cool the reaction mixture to 10 °C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with cold acetonitrile (100 mL).
- **Isolation:** Combine the filtrate and washings. Concentrate the solution under reduced pressure to about one-third of its original volume. Add deionized water (1 L) slowly while stirring vigorously. The product will precipitate as a white solid.
- **Purification:** Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water (2 x 500 mL) to remove any residual salts.
- **Drying & Yield:** Dry the solid in a vacuum oven at 40-45 °C to a constant weight. Expected yield: 225-245 g (89-96%).

Data Summary and Characterization

Process Data Summary Table

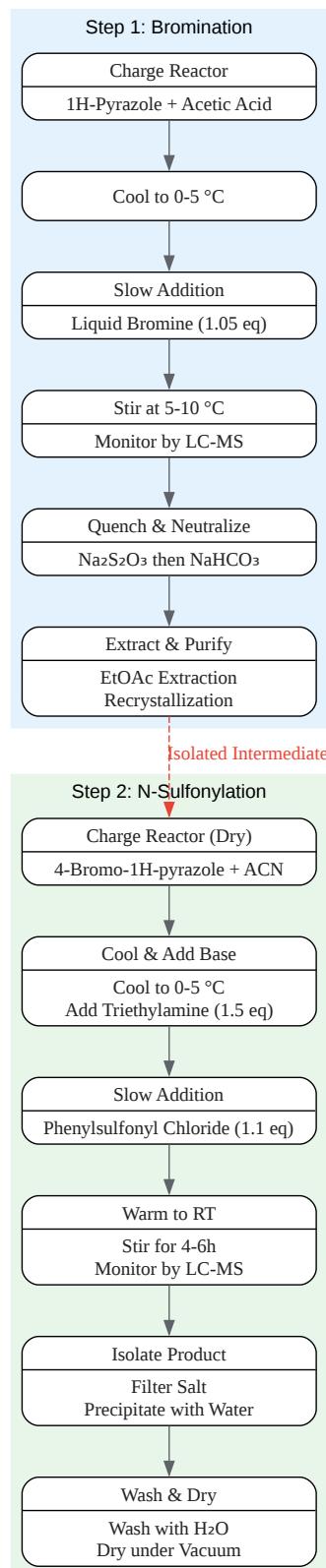
Parameter	Step A: Bromination	Step B: Sulfonation
Key Reagents	1H-Pyrazole, Bromine	4-Bromo-1H-pyrazole, Phenylsulfonyl Chloride
Solvent	Glacial Acetic Acid	Acetonitrile
Temperature	0-5 °C	0-5 °C (addition), RT (reaction)
Reaction Time	~3 hours	~5-7 hours
Typical Yield	83-92%	89-96%
Overall Yield	-	74-88%

| Purification | Recrystallization | Precipitation/Filtration |

Final Product Characterization: **4-Bromo-1-(phenylsulfonyl)pyrazole**

- Appearance: White to off-white crystalline solid.
- Melting Point: 90-92 °C.
- Molecular Formula: C₉H₇BrN₂O₂S.
- Molecular Weight: 287.13 g/mol .
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (s, 1H, pyrazole-H), 7.70 (t, J=7.5 Hz, 1H, Ar-H), 7.60 (t, J=8.0 Hz, 2H, Ar-H), 7.55 (s, 1H, pyrazole-H).
- ¹³C NMR (101 MHz, CDCl₃): δ 143.2, 138.1, 134.5, 129.6, 127.8, 127.2, 95.1.
- Purity (by HPLC): ≥ 97%.

Process Visualization



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Caption: Detailed step-by-step process flow for the synthesis.

Troubleshooting and Scale-Up Considerations

- Issue: Incomplete bromination (Step A).
 - Insight: This may occur if the bromine is consumed by side reactions or if the temperature is too low.
 - Solution: Ensure accurate stoichiometry. A slight excess of bromine (1.05 eq) is recommended. If the reaction stalls, allow it to warm to 15-20 °C for a short period before workup.
- Issue: Exotherm during bromine or phenylsulfonyl chloride addition.
 - Insight: Both additions are significantly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
 - Solution: A jacketed reactor with a powerful cooling system is non-negotiable. The addition rate must be strictly controlled by the internal temperature, not by time. For pilot-scale, consider a syringe pump for precise, slow addition.
- Issue: Product oiling out during precipitation (Step B).
 - Insight: If the concentrated acetonitrile solution is still too warm or if water is added too quickly, the product may precipitate as an oil instead of a crystalline solid, trapping impurities.
 - Solution: Ensure the acetonitrile concentrate is cooled to room temperature or below before adding water. Add the water slowly with very efficient mechanical stirring to promote the formation of fine, easily filterable crystals.
- Purification at Scale: While the final product is often pure enough after precipitation, for pharmaceutical applications requiring >99.5% purity, a final recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane is recommended. This step is more scalable and cost-effective than column chromatography.

Conclusion

The protocol detailed herein provides a reliable and scalable pathway for the synthesis of **4-Bromo-1-(phenylsulfonyl)pyrazole**. By understanding the chemical rationale behind each step and adhering to strict process and safety controls, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. This robust synthesis is a key enabling technology for the rapid advancement of pyrazole-based drug candidates from discovery to clinical development.

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